N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide
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Overview
Description
N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide is a chemical compound with the molecular formula C8H11N3O2 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide typically involves the cyclization of ethyl acetoacetate with urea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the pyrimidine ring. The final step involves the acylation of the pyrimidine derivative with acetic anhydride to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(1-Ethyl-2-oxo-1,2-dihydro-4-pyrimidinyl)acetamide: shares structural similarities with other pyrimidine derivatives such as uracil, thymine, and cytosine.
4-Hydroxy-2-quinolones: These compounds also possess a heterocyclic ring structure and have been studied for their pharmaceutical and biological activities.
Uniqueness
What sets this compound apart is its specific substitution pattern and functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O2 |
---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
N-(1-ethyl-2-oxopyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-3-11-5-4-7(9-6(2)12)10-8(11)13/h4-5H,3H2,1-2H3,(H,9,10,12,13) |
InChI Key |
OVPDGKPJFCGEDH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=NC1=O)NC(=O)C |
Origin of Product |
United States |
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